Cas no 2172172-69-7 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid)
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid
- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid
- EN300-1519856
- 2172172-69-7
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- Inchi: 1S/C23H26N2O6/c1-2-15(11-12-21(26)25-31-14-22(27)28)24-23(29)30-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,2,11-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)
- InChI Key: SSZAZBLMHRCKLL-UHFFFAOYSA-N
- SMILES: O(C(NC(CC)CCC(NOCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 426.17908655g/mol
- Monoisotopic Mass: 426.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 11
- Complexity: 605
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 114Ų
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1519856-0.05g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid |
2172172-69-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1519856-0.1g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid |
2172172-69-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1519856-0.25g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid |
2172172-69-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1519856-0.5g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid |
2172172-69-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1519856-1.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid |
2172172-69-7 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1519856-2.5g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid |
2172172-69-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1519856-5.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid |
2172172-69-7 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1519856-10.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid |
2172172-69-7 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1519856-50mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid |
2172172-69-7 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1519856-100mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]oxy}acetic acid |
2172172-69-7 | 100mg |
$2963.0 | 2023-09-27 |
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid
Comprehensive Overview of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid (CAS No. 2172172-69-7)
In the realm of organic chemistry and pharmaceutical research, 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid (CAS No. 2172172-69-7) has emerged as a compound of significant interest. This molecule, often abbreviated as Fmoc-protected aminooxyacetic acid derivative, plays a pivotal role in peptide synthesis and bioconjugation. Its unique structure, featuring an Fmoc-protected aminohexanoic acid backbone linked to an aminooxyacetic acid moiety, makes it indispensable for researchers exploring novel drug delivery systems and targeted therapies.
The growing demand for Fmoc-based protecting groups in solid-phase peptide synthesis (SPPS) has propelled the popularity of this compound. With the rise of personalized medicine and biologics development, researchers are increasingly searching for efficient tools like CAS No. 2172172-69-7 to facilitate the creation of complex peptide architectures. Its compatibility with automated peptide synthesizers and ability to form stable oxime linkages have made it a go-to choice for site-specific protein modifications.
Recent advancements in click chemistry applications have further highlighted the importance of this compound. The aminooxy functional group in 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid enables selective conjugation with carbonyl-containing molecules, a feature particularly valuable in antibody-drug conjugate (ADC) development. This aligns perfectly with current industry trends toward more precise cancer therapeutics with reduced off-target effects.
From a synthetic chemistry perspective, the hexanoic acid spacer in this molecule provides optimal length for various biomolecular interactions, addressing common challenges in drug-target binding. The compound's stability under standard Fmoc deprotection conditions (typically 20% piperidine in DMF) makes it particularly useful for stepwise peptide assembly, answering frequent queries from researchers about compatible protecting group strategies.
The pharmaceutical industry's shift toward peptide-based therapeutics has created numerous questions about effective synthetic approaches. CAS No. 2172172-69-7 provides solutions to many of these challenges, particularly in creating PEGylated peptides or fluorescently labeled proteins. Its application extends to proteomics research, where precise protein labeling is crucial for mass spectrometry analysis and protein-protein interaction studies.
Quality control aspects of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid frequently appear in scientific discussions. Proper storage conditions (typically -20°C under inert atmosphere) and purity verification (commonly assessed by HPLC and mass spectrometry) are critical considerations that researchers often search for when working with this sensitive compound. The Fmoc protecting group requires careful handling to prevent premature deprotection, a common concern in peptide chemistry forums.
Emerging applications in nanoparticle functionalization have brought new attention to this compound. The ability to introduce aminooxy groups onto various surfaces through this intermediate enables precise control over nanomaterial bioconjugation, addressing current needs in theranostic agent development. This positions CAS No. 2172172-69-7 at the forefront of cutting-edge research in nanomedicine and diagnostic imaging technologies.
Environmental and safety considerations for handling Fmoc-protected compounds remain important discussion points. While not classified as hazardous, proper laboratory practices including use of personal protective equipment and adequate ventilation are recommended when working with this material. These precautions align with increasing industry focus on green chemistry principles and workplace safety standards.
The compound's role in glycopeptide synthesis deserves special mention. With growing interest in glycosylation effects on protein function and drug efficacy, 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid serves as a valuable building block for introducing sugar-amino acid hybrids. This application responds to frequent inquiries about methods for creating homogeneous glycoprotein conjugates for structural and functional studies.
Looking toward future applications, the potential of CAS No. 2172172-69-7 in DNA-encoded library technology is gaining attention. Its ability to form stable conjugates with various molecular scaffolds makes it suitable for high-throughput screening platforms, addressing pharmaceutical industry needs for accelerated drug discovery processes. This positions the compound as relevant to current discussions about AI-assisted drug design and combinatorial chemistry approaches.
In summary, 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidooxy}acetic acid represents a versatile tool at the intersection of organic synthesis, peptide chemistry, and bioconjugation technology. Its unique properties continue to inspire innovative applications across multiple scientific disciplines, from basic research to therapeutic development, making it a compound of enduring importance in the chemical and life sciences.
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